

6-Methyl-5-nitroquinoline: A Heterocyclic Building Block for Scientific Advancement

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methyl-5-nitroquinoline

Cat. No.: B1293858

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-5-nitroquinoline is a functionalized heterocyclic compound that holds significant promise as a versatile building block in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the fusion of a quinoline core with a methyl and a nitro group, make it a valuable precursor for the synthesis of a diverse array of novel molecules. This technical guide provides a comprehensive overview of **6-methyl-5-nitroquinoline**, including its synthesis, physicochemical properties, reactivity, and potential applications, with a focus on its role in the development of new therapeutic agents.

Introduction

Heterocyclic compounds are fundamental to the field of drug discovery, with a vast number of approved pharmaceuticals containing at least one heterocyclic ring.^[1] The quinoline scaffold, in particular, is a privileged structure found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^[2] The strategic introduction of substituents onto the quinoline core allows for the fine-tuning of its pharmacological profile. **6-Methyl-5-nitroquinoline**, with its electron-withdrawing nitro group and electron-donating methyl group, presents a unique platform for chemical exploration and the development of new chemical entities.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of **6-methyl-5-nitroquinoline** is essential for its effective utilization in research and development.

Table 1: Physicochemical Properties of **6-Methyl-5-nitroquinoline**

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂	[3]
Molecular Weight	188.18 g/mol	[3][4]
CAS Number	23141-61-9	[3][4]
Appearance	Solid	[4]
Melting Point	116-120 °C	[4]
logP	2.4997	[5]
Polar Surface Area	41.781 Å ²	[5]
Hydrogen Bond Acceptors	5	[5]

Table 2: Spectroscopic Data of **6-Methyl-5-nitroquinoline**

Spectroscopy	Data	Reference
¹ H NMR	Spectral data available.	[3]
IR	Spectral data available.	[3]
Mass Spectrometry	Predicted m/z values for various adducts available.	[6]

Synthesis of **6-Methyl-5-nitroquinoline**

The synthesis of **6-methyl-5-nitroquinoline** can be achieved through a multi-step process, typically involving the construction of the 6-methylquinoline core followed by a regioselective nitration. While a specific, detailed protocol for **6-methyl-5-nitroquinoline** is not readily

available in the literature, a general and effective approach can be adapted from established methods for similar quinoline derivatives, such as the Skraup synthesis followed by nitration.^[7]
^[8]

General Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 6-Methylquinoline via Skraup Reaction

The Skraup synthesis is a classic method for the preparation of quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.^[7] For the synthesis of 6-methylquinoline, p-toluidine would be the appropriate starting aniline.

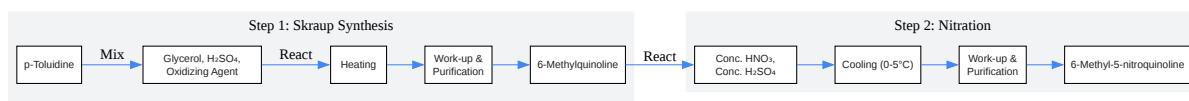
- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add p-toluidine (1 equivalent).
- **Reagents:** To the stirred aniline, cautiously add concentrated sulfuric acid. Then, add glycerol (3-4 equivalents) and a suitable oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate).
- **Reaction Conditions:** The reaction mixture is heated, often to around 140-160°C. The reaction is exothermic and requires careful temperature control.
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled and poured into water. The solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 6-methylquinoline. The product can be purified by steam distillation followed by extraction with an organic solvent and finally, vacuum distillation or column chromatography.

Step 2: Nitration of 6-Methylquinoline

The nitration of the 6-methylquinoline core introduces the nitro group. The directing effects of the methyl group and the quinoline nitrogen will influence the position of nitration. Electrophilic substitution on the quinoline ring generally occurs on the benzene ring, with the 5- and 8-positions being the most favored.^[9] The presence of the activating methyl group at the 6-position is expected to direct the incoming nitro group to the 5-position.

- **Reaction Setup:** Dissolve the purified 6-methylquinoline in concentrated sulfuric acid in a flask and cool the solution in an ice-salt bath to 0-5°C.

- Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
- Reaction Conditions: Add the nitrating mixture dropwise to the cooled solution of 6-methylquinoline, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specific duration.
- Work-up and Purification: The reaction mixture is then carefully poured onto crushed ice to precipitate the **6-methyl-5-nitroquinoline**. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.



[Click to download full resolution via product page](#)

Figure 1: General workflow for the synthesis of **6-methyl-5-nitroquinoline**.

Reactivity and Chemical Transformations

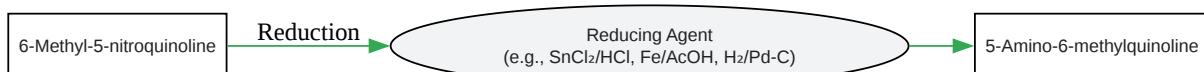
The chemical reactivity of **6-methyl-5-nitroquinoline** is primarily dictated by the interplay of the quinoline ring system, the electron-withdrawing nitro group, and the electron-donating methyl group. This combination of functional groups opens up a wide range of possibilities for further chemical modifications.

Reduction of the Nitro Group

The nitro group is readily reduced to an amino group, providing access to 5-amino-6-methylquinoline. This transformation is a crucial step in the synthesis of many biologically active compounds.

- Typical Reagents: Common reducing agents for this transformation include tin(II) chloride (SnCl_2) in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation using

catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[\[1\]](#)



[Click to download full resolution via product page](#)

Figure 2: Reduction of the nitro group to an amine.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group activates the quinoline ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. This allows for the introduction of a variety of nucleophiles.

- Potential Nucleophiles: Amines, alkoxides, and thiolates can displace a suitable leaving group or, in some cases, a hydrogen atom (in Vicarious Nucleophilic Substitution reactions). For instance, derivatives of 6-bromo-5-nitroquinoline can undergo SNAr reactions with cyclic amines like morpholine and piperazine.[\[10\]](#)

Other Potential Reactions

- Catalytic Reactions: The quinoline nitrogen can act as a ligand for transition metals, enabling a range of catalytic transformations. Furthermore, the functional groups on the benzene ring can be modified through various cross-coupling reactions.
- Cycloaddition Reactions: While specific examples involving **6-methyl-5-nitroquinoline** are not prevalent, the quinoline ring system can, in principle, participate in cycloaddition reactions, either as a diene or a dienophile, under appropriate conditions.[\[11\]](#)[\[12\]](#)

Potential Applications in Drug Discovery and Development

The structural features of **6-methyl-5-nitroquinoline** make it an attractive starting material for the synthesis of compounds with potential therapeutic applications.

Anticancer Activity

Nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.^{[2][13]} The mechanism of action is often attributed to the induction of oxidative stress and the inhibition of crucial cellular enzymes.^[13] For instance, the related compound nitroxoline (8-hydroxy-5-nitroquinoline) has shown potent anticancer activity.^[14] It is hypothesized that **6-methyl-5-nitroquinoline** derivatives could exhibit similar properties.

General Experimental Protocol: MTT Assay for Cytotoxicity

A common method to assess the in vitro anticancer activity of a compound is the MTT assay.

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compound (dissolved in a solvent like DMSO) for a defined period (e.g., 48 or 72 hours).
- MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO or isopropanol).
- Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.^[13]

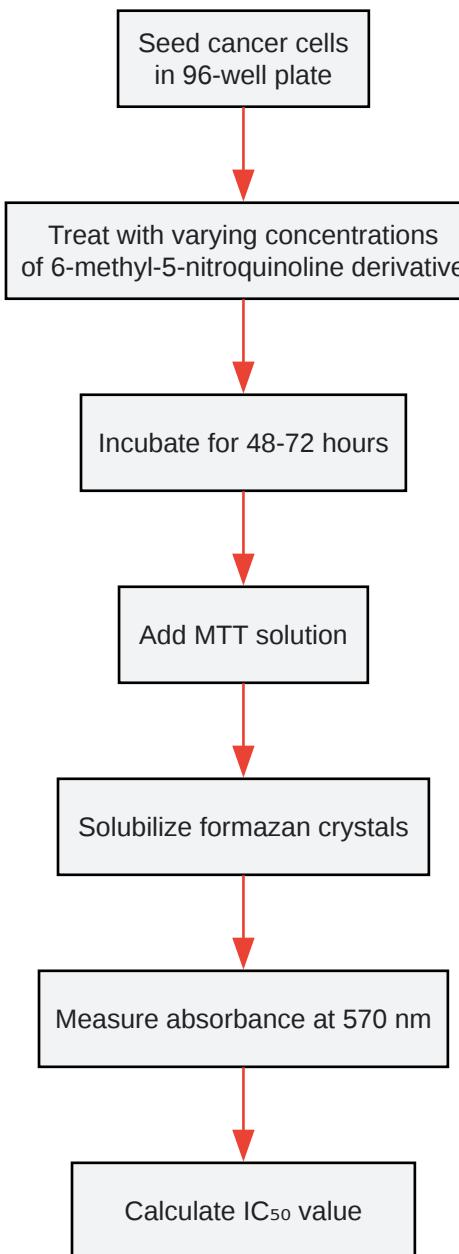
[Click to download full resolution via product page](#)

Figure 3: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

Quinolone and nitroaromatic compounds are well-established classes of antimicrobial agents. [13] Fluoroquinolones are a major class of antibiotics, and various nitro-aromatic compounds are known for their broad-spectrum antimicrobial effects.[13] Therefore, derivatives of **6-methyl-5-nitroquinoline** are promising candidates for the development of new antimicrobial drugs. Their activity can be assessed using standard microbiological assays, such as

determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Conclusion

6-Methyl-5-nitroquinoline is a heterocyclic building block with considerable potential for the synthesis of novel compounds with valuable applications, particularly in the field of medicinal chemistry. Its straightforward, albeit multi-step, synthesis and the versatile reactivity of its functional groups provide a solid foundation for the generation of diverse chemical libraries. Further investigation into the biological activities of derivatives of **6-methyl-5-nitroquinoline** is warranted to fully explore their therapeutic potential as anticancer and antimicrobial agents. This guide serves as a foundational resource for researchers embarking on the exploration of this promising heterocyclic scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 6-Methyl-5-nitroquinoline 97 23141-61-9 [sigmaaldrich.com]
- 5. Compound 6-methyl-5-nitroquinoline - Chemdiv [chemdiv.com]
- 6. PubChemLite - 6-methyl-5-nitroquinoline (C10H8N2O2) [pubchemlite.lcsb.uni.lu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. brieflands.com [brieflands.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fiveable.me [fiveable.me]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [6-Methyl-5-nitroquinoline: A Heterocyclic Building Block for Scientific Advancement]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1293858#6-methyl-5-nitroquinoline-as-a-heterocyclic-building-block\]](https://www.benchchem.com/product/b1293858#6-methyl-5-nitroquinoline-as-a-heterocyclic-building-block)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com